molecular formula C9H15NO5 B1601673 Diethyl acetamidomalonate-2-13C CAS No. 68882-34-8

Diethyl acetamidomalonate-2-13C

Cat. No.: B1601673
CAS No.: 68882-34-8
M. Wt: 218.21 g/mol
InChI Key: ISOLMABRZPQKOV-CDYZYAPPSA-N
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Description

Diethyl acetamidomalonate-2-13C is a labeled compound used extensively in scientific research. The compound is characterized by the presence of a carbon-13 isotope at the second carbon position of the acetamidomalonate structure. This isotopic labeling is crucial for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which helps in studying molecular structures and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl acetamidomalonate-2-13C can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with acetamide in the presence of a base, followed by the introduction of the carbon-13 isotope. The reaction typically proceeds as follows:

    Alkylation: Diethyl malonate is reacted with acetamide in the presence of a base such as sodium ethoxide.

    Isotopic Labeling: The carbon-13 isotope is introduced using labeled reagents, such as carbon-13 labeled formaldehyde.

The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Bases like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamidomalonate-2-13C undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Produces diethyl acetamidomalonate acids or ketones.

    Reduction: Yields diethyl acetamidomalonate alcohols or amines.

    Substitution: Forms various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl acetamidomalonate-2-13C has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its isotopic labeling aids in NMR spectroscopy for structural elucidation.

    Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.

    Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Diethyl acetamidomalonate-2-13C involves its interaction with molecular targets through its functional groups. The carbon-13 isotope allows for detailed study of these interactions using NMR spectroscopy. The compound can participate in various biochemical pathways, providing insights into enzyme activities and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl acetamidomalonate: The non-labeled version, used similarly in organic synthesis.

    Diethyl malonate: A precursor in the synthesis of Diethyl acetamidomalonate-2-13C.

    Acetamidomalonate derivatives: Various derivatives used in different synthetic applications.

Uniqueness

This compound is unique due to its isotopic labeling, which provides enhanced capabilities for analytical techniques like NMR spectroscopy. This labeling allows for precise tracking and analysis of molecular interactions and transformations, making it invaluable in research settings.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for advanced scientific investigations and industrial applications.

Properties

IUPAC Name

diethyl 2-acetamido(213C)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLMABRZPQKOV-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH](C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480267
Record name Diethyl acetamidomalonate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68882-34-8
Record name Diethyl acetamidomalonate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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